The Definitive Guide to the Structural Elucidaion of 1,2:4,5-Di-O-cyclohexylidene-myo-inositol
The Definitive Guide to the Structural Elucidaion of 1,2:4,5-Di-O-cyclohexylidene-myo-inositol
This technical guide provides an in-depth exploration of the methodologies and analytical reasoning behind the structural elucidation of 1,2:4,5-Di-O-cyclohexylidene-myo-inositol. Designed for researchers, scientists, and professionals in drug development, this document synthesizes foundational principles with advanced analytical techniques to present a comprehensive understanding of this important myo-inositol derivative. As a key intermediate in the synthesis of phosphoinositides and other signaling molecules, a thorough grasp of its structural characterization is paramount.[1]
Introduction: The Strategic Importance of Selective Protection in myo-Inositol Chemistry
myo-Inositol, a carbocyclic sugar, is a cornerstone of cellular signaling, with its various phosphorylated forms acting as second messengers in a myriad of intracellular pathways. The precise biological function of these inositol phosphates is dictated by the specific phosphorylation pattern on the six-membered ring. Consequently, synthetic access to specific inositol phosphate isomers is a critical endeavor in chemical biology and drug discovery.
The challenge lies in the stereochemically dense nature of the myo-inositol core, which possesses one axial and five equatorial hydroxyl groups. To achieve regioselective phosphorylation, a strategic protection of the hydroxyl groups is necessary. The formation of cyclohexylidene ketals is a common and effective strategy for this purpose. 1,2:4,5-Di-O-cyclohexylidene-myo-inositol emerges as a particularly valuable intermediate because it leaves the C3 and C6 hydroxyl groups available for further chemical modification. This guide will dissect the process of confirming the precise connectivity and stereochemistry of this selectively protected inositol.
The Synthetic Challenge: Regioselectivity in Ketalization
The direct acid-catalyzed reaction of myo-inositol with cyclohexanone or its dimethyl ketal often yields a mixture of regioisomers, including the 1,2:4,5-, 1,2:5,6-, and 1,2:3,4-di-O-cyclohexylidene products. The formation of the desired 1,2:4,5-isomer is often not the major product, presenting a significant purification challenge. While detailed optimized protocols for the selective synthesis of the 1,2:4,5-isomer are not widely published, the following protocol outlines its formation and isolation as a side product, which is a common scenario encountered in the laboratory.
Experimental Protocol: Synthesis and Isolation of 1,2:4,5-Di-O-cyclohexylidene-myo-inositol
This protocol describes the isolation of 1,2:4,5-Di-O-cyclohexylidene-myo-inositol as a byproduct from the synthesis of 1,2-O-cyclohexylidene-myo-inositol.
Materials:
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myo-Inositol
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Cyclohexanone dimethyl ketal
-
p-Toluenesulfonic acid (catalyst)
-
Dimethylformamide (DMF)
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Dichloromethane (DCM)
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n-Hexane
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Ethyl acetate
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Silica gel for flash chromatography
Procedure:
-
In a round-bottom flask, dissolve myo-inositol in DMF.
-
Add cyclohexanone dimethyl ketal and a catalytic amount of p-toluenesulfonic acid.
-
Heat the reaction mixture under reduced pressure to facilitate the removal of methanol.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with a suitable base (e.g., triethylamine).
-
Concentrate the mixture in vacuo. The desired 1,2-O-cyclohexylidene-myo-inositol will precipitate and can be filtered.
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The filtrate, containing a mixture of di-protected isomers, should be concentrated.
-
Purify the residue using flash column chromatography on silica gel. A gradient elution system of n-hexane and ethyl acetate (e.g., starting from 100% hexane and gradually increasing the polarity up to 40% ethyl acetate) is typically effective.
-
Combine the fractions containing the 1,2:4,5-Di-O-cyclohexylidene-myo-inositol isomer, which is typically a pale yellow oily compound, and concentrate under reduced pressure to yield the purified product.[2]
Causality in Synthesis: The formation of multiple isomers is a direct consequence of the similar reactivity of the different hydroxyl groups of myo-inositol. The distribution of products can be influenced by kinetic versus thermodynamic control. The isolation of the 1,2:4,5-isomer relies on the differential polarity of the various di-protected species, allowing for their separation by column chromatography.
Spectroscopic Deep Dive: Unambiguous Structure Confirmation
A combination of spectroscopic techniques is essential for the unequivocal structural elucidation of 1,2:4,5-Di-O-cyclohexylidene-myo-inositol.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for determining the connectivity and stereochemistry of inositol derivatives in solution.
¹H NMR Spectroscopy: The proton NMR spectrum provides information on the chemical environment and connectivity of the protons on the inositol ring. Key features for 1,2:4,5-Di-O-cyclohexylidene-myo-inositol include the signals for the six inositol ring protons and the protons of the two cyclohexylidene groups. The chemical shifts and coupling constants of the inositol protons are particularly informative for determining the substitution pattern.
¹³C NMR Spectroscopy: The carbon NMR spectrum reveals the number of unique carbon atoms and their chemical environments. For 1,2:4,5-Di-O-cyclohexylidene-myo-inositol, this includes the six carbons of the inositol ring and the carbons of the two cyclohexylidene protecting groups. The chemical shifts of the inositol carbons are sensitive to the presence of the protecting groups.
2D NMR Spectroscopy (COSY and HETCOR): Two-dimensional NMR experiments are crucial for definitive assignments.
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COSY (Correlation Spectroscopy): This experiment establishes proton-proton coupling networks, allowing for the tracing of the connectivity of the inositol ring protons.
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HETCOR (Heteronuclear Correlation): This experiment correlates the signals of directly bonded protons and carbons, enabling the unambiguous assignment of the ¹H and ¹³C NMR spectra. A detailed analysis of COSY and HETCOR spectra is the gold standard for confirming the 1,2:4,5-substitution pattern.
Table 1: Key ¹H and ¹³C NMR Spectroscopic Data for 1,2:4,5-Di-O-cyclohexylidene-myo-inositol [2]
| Assignment | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |
| Inositol-H1 | 4.21 (t, J = 5.5 Hz) | 80.80 |
| Inositol-H2 | 4.63 (dd, J = 5.3, 3.1 Hz) | 78.78 |
| Inositol-H3 | 3.65-3.84 (m) | 71.97 |
| Inositol-H4 | 3.97 (t, J = 9.5 Hz) | 75.12 |
| Inositol-H5 | 3.65-3.84 (m) | 74.91 |
| Inositol-H6 | 3.65-3.84 (m) | 74.46 |
| Cyclohexylidene-C | - | 112.74, 112.70 |
| Cyclohexylidene-CH₂ | 1.41-1.68 (m) | 37.38, 36.46, 36.01, 34.92, 24.95, 23.88, 23.69, 23.47 |
Note: Data acquired in CDCl₃ at 500 MHz for ¹H and 126 MHz for ¹³C.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. For 1,2:4,5-Di-O-cyclohexylidene-myo-inositol, the IR spectrum is characterized by:
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A broad absorption band in the region of 3200-3500 cm⁻¹, corresponding to the O-H stretching vibrations of the two free hydroxyl groups.
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Strong C-H stretching vibrations just below 3000 cm⁻¹ from the cyclohexyl and inositol rings.
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Characteristic C-O stretching vibrations in the fingerprint region (around 1000-1200 cm⁻¹), associated with the ketal and alcohol functionalities.[3][4][5]
Mass Spectrometry (MS)
High-resolution mass spectrometry (HRMS) provides an accurate determination of the molecular weight and elemental composition of the molecule, confirming its chemical formula (C₁₈H₂₈O₆). Electrospray ionization (ESI) is a soft ionization technique commonly used for inositol derivatives. The expected ions would be [M+H]⁺, [M+Na]⁺, or [M-H]⁻. Tandem mass spectrometry (MS/MS) can be used to fragment the molecule and provide further structural information.[6][7][8][9]
The Gold Standard: X-ray Crystallography
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Crystallization: Growing single crystals of sufficient quality is often the most challenging step. This typically involves slow evaporation of a solvent, vapor diffusion, or solvent layering techniques.
-
Data Collection: A single crystal is mounted on a diffractometer and irradiated with X-rays. The diffraction pattern is collected on a detector.
-
Structure Solution and Refinement: The diffraction data is used to solve the phase problem and generate an electron density map, from which the positions of the atoms are determined. The structural model is then refined to best fit the experimental data.
The resulting crystal structure would provide precise bond lengths, bond angles, and the conformation of the inositol ring and the cyclohexylidene groups, leaving no doubt as to the identity of the molecule. For researchers working with this compound, obtaining a crystal structure is a highly recommended step for absolute confirmation. Information on crystallographic data for related inositol derivatives can often be found in the Cambridge Crystallographic Data Centre (CCDC) database.
Visualizing the Structure and Workflow
To aid in the conceptualization of the molecular structure and the process of its elucidation, the following diagrams are provided.
Caption: Experimental workflow for the synthesis and structural elucidation.
Conclusion
The structural elucidation of 1,2:4,5-Di-O-cyclohexylidene-myo-inositol is a multi-faceted process that relies on a synergistic combination of synthesis, purification, and comprehensive spectroscopic analysis. While its synthesis can be challenging due to the formation of regioisomers, its isolation provides a valuable platform for the synthesis of complex inositol-based molecules. The definitive confirmation of its structure hinges on a thorough analysis of 1D and 2D NMR data, supported by mass spectrometry and IR spectroscopy. For absolute certainty, single-crystal X-ray diffraction remains the ultimate analytical tool. This guide has provided the foundational knowledge and practical insights necessary for researchers to confidently approach the structural characterization of this and related myo-inositol derivatives.
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